molecular formula C7H4ClNO B1587707 5-Chlorobenzo[c]isoxazole CAS No. 4596-92-3

5-Chlorobenzo[c]isoxazole

Cat. No. B1587707
CAS RN: 4596-92-3
M. Wt: 153.56 g/mol
InChI Key: CVYGEOYCOCVPEQ-UHFFFAOYSA-N
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Description

5-Chlorobenzo[c]isoxazole (5-ClBI) is a heterocyclic compound that has been the subject of much scientific research in the past few decades. It is derived from the aromatic hydrocarbon benzene and is an important intermediate in the synthesis of a variety of compounds. It has been used in the synthesis of various drugs, and its mechanism of action has been studied in detail.

Scientific Research Applications

Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . It has significant importance in the field of drug discovery . Here are some general applications of isoxazole:

  • Pharmaceuticals : Isoxazole is widely used as a crucial moiety in drug discovery research . Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential HDAC inhibitors, antioxidant, antibacterial, and antimicrobial activity .
  • Agro-chemistry : Isoxazole compounds are also used in agro-chemistry .
  • Industry : Isoxazole finds applications in various industrial processes .

properties

IUPAC Name

5-chloro-2,1-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO/c8-6-1-2-7-5(3-6)4-10-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYGEOYCOCVPEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NOC=C2C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00393702
Record name 5-chlorobenzo[c]isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chlorobenzo[c]isoxazole

CAS RN

4596-92-3
Record name 5-chlorobenzo[c]isoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00393702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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